molecular formula H2HfO4S B092958 硫酸ハフニウム CAS No. 15823-43-5

硫酸ハフニウム

カタログ番号: B092958
CAS番号: 15823-43-5
分子量: 276.57 g/mol
InChIキー: KOELDGKLEFTHGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hafnium sulfate is a useful research compound. Its molecular formula is H2HfO4S and its molecular weight is 276.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hafnium sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高誘電率材料

酸化ハフニウム (HfO2) は、硫酸ハフニウムから誘導することができ、最も有望な高誘電率材料の1つとして広く認識されています . それは高誘電率、広いバンドギャップ、優れた熱的および化学的安定性などの注目すべき特性を持っています .

原子層堆積

HfO2の原子層堆積(ALD)は、さまざまな基板上にHfO2薄膜を均一かつコンフォーマルに堆積させることができるため、近年注目を集めています . 硫酸ハフニウムはこのプロセスにおける前駆体として使用できます .

半導体製造

ハフニウムは半導体の製造に使用されます . 前駆体として、硫酸ハフニウムは半導体デバイスにハフニウムベースの層を堆積させるために使用できます .

原子炉制御棒

ハフニウムの中性子を吸収する能力は、原子力用途にとって重要です . 硫酸ハフニウムは、この目的のためにハフニウムベースの材料を製造するために使用できます .

高温合金

ハフニウムの高融点と高温での強度は、航空宇宙用途で価値があります . 硫酸ハフニウムは、これらの高温ハフニウム合金を製造するための出発物質として使用できます <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.572

Safety and Hazards

Hafnium is self-heating and may catch fire as powder . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling Hafnium . It is also advised to keep Hafnium away from heat, sparks, open flames, and hot surfaces .

将来の方向性

Hafnium dioxide, a compound related to Hafnium sulfate, has been studied for its potential in next-generation high-speed/low-power electronics . The efficiency of the self-cleaning process and the quality of the resulting semiconductor–oxide interface can be controlled by the molecular adsorption process of the ALD precursors . This suggests potential future directions for the use of Hafnium compounds in the electronics industry.

作用機序

Target of Action

Hafnium sulfate, a compound of hafnium, primarily targets the formation of complexes and crystalline structures . It is known to interact with sulfate, selenite, and selenate anions . The compound’s primary role is in the formation of tetraaqua complexes , which are used in various applications, including the textile industry for treatment of cloths to make them impermeable, fire resistant, and heavier .

Mode of Action

Hafnium sulfate interacts with its targets through hydrothermal synthesis , leading to the formation of tetraaqua complexes . The compound shows characteristic absorption bands for the sulfate, selenite, and selenate anions .

Biochemical Pathways

The biochemical pathways affected by hafnium sulfate primarily involve the formation and decomposition of complexes. The decomposition of the mixed valence selenite-selenate proceeds by two mechanisms, the first one resulting in the formation of intermediate HfO(SeO3) and the second one—its decomposition and formation of dihafnyl selenite Hf2O3(SeO3) . These processes are influenced by the very strong bonds between the HfO2+ and SeO32− ions .

Pharmacokinetics

It’s known that the compound forms complexes that are stable under certain conditions . More research is needed to fully understand the ADME properties of hafnium sulfate and their impact on bioavailability.

Result of Action

The primary result of hafnium sulfate’s action is the formation of stable complexes and crystalline structures . These complexes have various applications, including in the textile industry . The compound also plays a role in the formation of intermediate phases during decomposition .

Action Environment

The action of hafnium sulfate is influenced by environmental factors such as temperature and the presence of other ions. For instance, the compound’s decomposition up to 850 °C leads to the formation of intermediate phases . Additionally, the compound’s interaction with sulfate, selenite, and selenate anions is a key part of its action .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Hafnium sulfate can be achieved by the reaction of Hafnium oxide with sulfuric acid.", "Starting Materials": ["Hafnium oxide", "Sulfuric acid", "Distilled water"], "Reaction": [ "1. Weigh out the required amount of Hafnium oxide and add it to a beaker containing distilled water.", "2. Stir the mixture until the Hafnium oxide is completely dissolved.", "3. Slowly add sulfuric acid to the beaker while stirring the mixture continuously.", "4. Continue stirring the mixture until all the sulfuric acid has been added.", "5. Heat the mixture to around 80°C and maintain this temperature for 1-2 hours.", "6. Allow the mixture to cool to room temperature.", "7. Filter the mixture to remove any impurities.", "8. Wash the precipitate with distilled water several times to remove any remaining impurities.", "9. Dry the precipitate in an oven at around 100°C.", "10. The resulting product is Hafnium sulfate." ] }

CAS番号

15823-43-5

分子式

H2HfO4S

分子量

276.57 g/mol

IUPAC名

hafnium;sulfuric acid

InChI

InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChIキー

KOELDGKLEFTHGN-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4]

正規SMILES

OS(=O)(=O)O.[Hf]

15823-43-5

物理的記述

Liquid

製品の起源

United States

Synthesis routes and methods

Procedure details

After the unwanted hafnium oxide remaining in the bottoms of grooves 56a in the high dielectric film 52 on the wafer W reacts with the sulfuric acid to form hafnium sulfate, the wafer W is withdrawn from the hot concentrated sulfuric acid 62 in the treating tub 61. As shown in FIG. 7B, the wafer W is loaded into a cleaning tub 63 storing deionized water 64. The wafer W is immersed in the deionized water 64 in the cleaning tub 63. Though not shown, deionized water is continuously supplied to the cleaning tub 63 through an inlet port formed in a bottom thereof, and is overflowing an upper portion of the cleaning tub 63. By immersing the wafer W in the deionized water 64, the hafnium sulfate on the wafer W dissolves into the deionized water 64 to be removed from the wafer W.
Quantity
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reactant
Reaction Step One
[Compound]
Name
56a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Name
hafnium sulfate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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